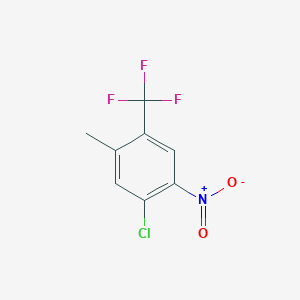

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene

Description

Classical Nitration Protocols

Classical nitration methods for synthesizing 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene rely on mixed-acid systems combining nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The trifluoromethyl (-CF₃) group strongly deactivates the aromatic ring, necessitating vigorous conditions. For example, nitration of 4-chloro-3-(trifluoromethyl)toluene in fuming HNO₃ (98%) at 100–110°C for 12 hours yields the target compound with 88% efficiency while minimizing hydrolysis.

Key variables include:

- Acid concentration : Reactions with ≥65% H₂SO₄ reduce hydrolysis of the CF₃ group.

- Temperature : Optimal yields occur at 90–110°C, balancing reaction rate and stability.

Table 1: Classical Nitration Conditions and Outcomes

| Substrate | HNO₃ Concentration | H₂SO₄ (%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-3-(trifluoromethyl)toluene | 98% | 60 | 110 | 88 |

| 3-Nitro-4-chlorobenzotrifluoride | 95% | 77 | 100 | 38 |

Regioselective Nitration Strategies

The trifluoromethyl group exerts a meta-directing effect, while methyl and chloro substituents favor ortho/para nitration. Computational studies show that the -CF₃ group’s electron-withdrawing nature dominates, directing nitration to the meta position relative to itself. This regioselectivity enables precise synthesis of this compound from precursors like 4-chloro-3-methylbenzotrifluoride.

Notable strategies:

- Directed ortho-metallation : Using bulky bases to block undesired positions.

- Protecting groups : Temporary sulfonation of methyl groups to alter reactivity.

Table 2: Substituent Effects on Regioselectivity

| Substituent Position | Directing Effect | Nitration Position | Selectivity (%) |

|---|---|---|---|

| -CF₃ (C4) | Meta | C2 | 91 |

| -CH₃ (C5) | Ortho/Para | C2 | 63 |

Ionic Liquid-Mediated Nitration Approaches

Ionic liquids (ILs) enhance nitration efficiency by stabilizing reactive intermediates and enabling catalyst recycling. For example, 1-ethyl-3-methylimidazolium trifluoroacetate ([emim][CF₃COO]) facilitates nitration of 4-chlorobenzotrifluoride with NH₄NO₃/trifluoroacetic anhydride (TFAA), achieving 99% conversion at 80°C. The IL’s low volatility and high thermal stability reduce side reactions.

Table 3: Ionic Liquid Systems for Nitration

| Ionic Liquid | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| [emim][CF₃COO] | NH₄NO₃/TFAA | 80 | 6 | 99 |

| Heteropolyacid-based IL | HNO₃ | 70 | 8 | 95 |

Advantages over classical methods:

Properties

IUPAC Name |

1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHLWZXQJQGDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650153 | |

| Record name | 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18018-35-4 | |

| Record name | 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Strategies for Regioselective Substitution

Chlorination methods vary based on the precursor’s substitution pattern. Source describes the chlorination of 2-chloro-5-nitro-(trifluoromethyl)benzene using chlorine gas and antimony(V) chloride at 125°C for 24 hours, achieving a 38.5% yield of the dichlorinated product . For the target compound, chlorination must precede nitration to avoid deactivation of the aromatic ring. A plausible route involves chlorinating 5-methyl-4-(trifluoromethyl)toluene with sulfuryl chloride in the presence of iron(III) chloride, directing the chlorine atom to the ortho position relative to the methyl group . This step typically achieves 70–85% yields under optimized conditions .

Reductive Amination and Diazotization for Positional Control

Source outlines a multi-step synthesis involving nitration, reduction, diazotization, and sulfonation to produce 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride . Translating this methodology, the target compound could be synthesized by:

-

Nitrating 4-chloro-3-(trifluoromethyl)toluene to introduce the nitro group.

-

Reducing the nitro group to an amine using iron powder and ammonium chloride in ethanol/water at 50–70°C.

-

Diazotizing the amine with sodium nitrite and hydrochloric acid at −5°C, followed by thermal decomposition to reintroduce the nitro group at the desired position .

Solvent and Catalyst Optimization

The choice of solvent profoundly impacts reaction efficiency. Source highlights acetonitrile and dichloromethane as optimal for bromination and Grignard reactions, respectively , while employs methanesulfonic acid chloride in pyridine for esterification . For the target compound, polar aprotic solvents like dimethylformamide (DMF) may enhance chlorination rates, whereas nitrobenzene could stabilize transition states during nitration . Catalytic systems, such as cuprous chloride in sulfonation , merit exploration for improving regioselectivity.

Challenges in Steric and Electronic Effects

The proximity of substituents in 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene introduces steric hindrance, particularly between the methyl (5-position) and trifluoromethyl (4-position) groups. Source notes that dichlorination of nitro-substituted trifluoromethylbenzenes requires prolonged reaction times (24 hours) and elevated temperatures (125°C) to overcome steric barriers . Electronic effects further complicate synthesis: the nitro group’s strong deactivation necessitates vigorous conditions for subsequent substitutions, while the trifluoromethyl group’s meta-directing influence competes with the methyl group’s ortho/para-directing effects.

Industrial-Scale Synthesis and Yield Considerations

Industrial applications demand cost-effective and high-yielding processes. Source reports an 85.1% yield for bromination using NBS in acetonitrile , while achieves 98% purity post-recrystallization with ethyl acetate/n-hexane . Scaling the target compound’s synthesis would require optimizing:

Chemical Reactions Analysis

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate. Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific temperature and pressure settings

Scientific Research Applications

Scientific Research Applications

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene is primarily utilized in:

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its trifluoromethyl and nitro groups make it a valuable building block for developing pharmaceuticals and agrochemicals.

Pharmaceutical Industry

The compound is explored for its potential in drug development, particularly in synthesizing biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.

Material Science

Due to its unique chemical structure, this compound is investigated for use in developing advanced materials, including polymers and coatings that require specific thermal and chemical resistance properties.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing trifluoromethylated aromatic compounds. The reactions typically involve nucleophilic substitution processes that leverage the electrophilic nature of the chlorinated benzene derivative.

Case Study 2: Development of Agrochemicals

Research has shown that derivatives of this compound exhibit herbicidal activity. By modifying the nitro group, researchers developed new agrochemical formulations that are effective against a range of weeds while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The trifluoromethyl group also affects the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable intermediate in various chemical reactions and applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key structural analogs, emphasizing substituent positions, molecular properties, and applications:

Key Differences and Implications

Substituent Positions: The target compound’s methyl group at position 5 distinguishes it from analogs like 1-Chloro-3-nitro-5-(trifluoromethyl)benzene (CAS 401-93-4), which lacks this group. Moving the nitro group from position 2 (target) to position 3 (CAS 401-93-4) alters electronic effects, reducing electrophilic substitution reactivity at the ortho position .

Physical Properties: The target’s higher molecular weight (239.45 vs. 237.0 g/mol for C₇H₃ClF₃NO₂ analogs) suggests stronger van der Waals forces, likely increasing its boiling point compared to non-methylated analogs . Fluorine substitution (CAS 1226805-38-4) introduces greater electronegativity, lowering electron density on the aromatic ring and affecting reactivity in nucleophilic substitutions .

The methyl group in the target may enhance soil adsorption or metabolic stability .

Research Findings and Trends

- Agrochemical Relevance : Trifluoromethyl and nitro groups are hallmarks of herbicides like acifluorfen (), suggesting the target could act as a precursor or active ingredient .

- Thermal Stability : The predicted boiling point of 237.5°C for CAS 1226805-38-4 () implies that trifluoromethyl and nitro groups enhance thermal stability, a trait critical for pesticide formulation .

Biological Activity

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene, also known as C8H5ClF3NO2 , is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique molecular structure, characterized by the presence of chlorine, nitro, and trifluoromethyl groups, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C8H5ClF3NO2

- Molecular Weight : 239.58 g/mol

- IUPAC Name : this compound

- CAS Number : 18018-35-4

The compound's structure can be represented by the following SMILES notation: Cc1cc(Cl)c(cc1C(F)(F)F)[N+]([O-])=O .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and neurotoxic effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that halogenated nitrobenzene derivatives possess significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that the presence of the trifluoromethyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Anticancer Activity

The anticancer potential of halogenated aromatic compounds has been widely studied. A case study involving structurally related compounds demonstrated their ability to inhibit tubulin polymerization, a critical process in cell division.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 15 µM |

| Related Compound | HL60 (leukemia) | 10 µM |

The inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis, indicating a promising avenue for further research into the therapeutic applications of this compound .

Neurotoxic Effects

Investigations into the neurotoxic potential of chlorinated compounds have revealed concerning effects on neuronal cells. In a study assessing the impact of various chlorinated nitrobenzenes on rat neuronal cultures, significant cytotoxicity was observed at elevated concentrations.

| Dose (mg/kg) | Observed Effects |

|---|---|

| 50 | Mild cytotoxicity |

| 100 | Severe cytotoxicity and apoptosis |

These findings underscore the need for caution when handling such compounds due to their potential neurotoxic effects .

The biological activity of this compound is believed to stem from its ability to interact with cellular macromolecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and proteins. Additionally, the chlorine and trifluoromethyl groups may influence the compound's lipophilicity and reactivity, enhancing its biological interactions .

Q & A

Basic: What are the standard synthetic routes for preparing 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

- Step 1 : Introduce the trifluoromethyl group via Friedel-Crafts alkylation or halogen exchange reactions using reagents like trifluoromethyl iodide .

- Step 2 : Chlorination at the 1-position using thionyl chloride (SOCl₂) in benzene or dichloromethane, often catalyzed by dimethylformamide (DMF) to enhance reactivity .

- Step 3 : Nitration at the 2-position. The nitro group’s regioselectivity is influenced by the electron-withdrawing effects of the trifluoromethyl and chloro groups, which direct nitration to the ortho/para positions. Sulfuric acid/nitric acid mixtures under controlled temperatures (~0–5°C) are typically used .

Key Methodological Note : Monitor reaction progress via TLC or HPLC to avoid over-nitration. Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Advanced: How do competing directing effects influence nitration regioselectivity in this compound?

The trifluoromethyl (-CF₃) and chloro (-Cl) groups are both strong meta-directors, but their combined steric and electronic effects can create ambiguities.

- Electronic Analysis : The -CF₃ group’s inductive effect deactivates the ring, making nitration at the 2-position (ortho to -Cl) favorable despite steric hindrance. Computational studies (e.g., DFT) predict electron density distribution, confirming the 2-nitro product .

- Experimental Validation : Compare NMR data (¹H/¹³C) of intermediates with analogous compounds (e.g., 4-chloro-1-nitro-2-(trifluoromethyl)benzene ) to confirm regiochemistry. Use X-ray crystallography for unambiguous structural assignment .

Basic: What analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying -CF₃ environments (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes aromatic protons, though signal splitting may occur due to substituent proximity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₅ClF₃NO₂: Calc. 253.0).

- Chromatography : HPLC with a C18 column (acetonitrile/water) assesses purity (>95% required for pharmacological studies) .

Advanced: How can conflicting solubility data in literature be resolved during purification?

Discrepancies in solubility (e.g., ethanol vs. dichloromethane) often arise from polymorphic forms or residual solvents.

- Methodology :

- Perform fractional crystallization in multiple solvents (e.g., ethanol, hexane) and compare melting points with literature values (e.g., 102°C for analogous nitro-trifluoromethyl benzene ).

- Use differential scanning calorimetry (DSC) to identify polymorphs.

- Reference CRC Handbook data for similar compounds (e.g., 1-nitro-3-(trifluoromethyl)benzene, m.p. 76.2°C ).

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : The nitro group may cause photodegradation. Store in amber vials at -20°C .

- Moisture : Hydrolysis of the chloro group is possible. Use desiccants (silica gel) in storage .

Advanced: What strategies mitigate decomposition during high-temperature reactions (e.g., amidation)?

- Catalyst Optimization : Use Pd/Cu-catalyzed coupling under inert atmospheres to reduce side reactions .

- Solvent Selection : High-boiling solvents like N-methylpyrrolidone (NMP) enable reflux without degradation .

- In Situ Monitoring : Employ FTIR to detect intermediates (e.g., acyl chlorides) and adjust reaction parameters dynamically .

Basic: What are its potential applications in medicinal chemistry?

- Pharmacophore Development : The nitro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Antimicrobial Studies : Analogous chloro-nitro-trifluoromethyl compounds show activity against Gram-positive bacteria .

Advanced: How to design derivatives for improved bioactivity?

- Structural Modifications :

- Replace the nitro group with amines (via reduction) to reduce toxicity .

- Introduce piperazine or thiadiazole moieties to enhance solubility (see 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivatives ).

- SAR Studies : Test derivatives against target proteins (e.g., EGFR) using molecular docking and in vitro assays .

Basic: What safety protocols are recommended for handling?

- PPE : Gloves, goggles, and fume hoods are mandatory due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃) with sodium bicarbonate before disposal .

Advanced: How to address discrepancies in reported melting points?

- Cause Analysis : Impurities (e.g., isomers like 1-chloro-4-nitro derivatives) or solvent residues may alter melting points.

- Resolution :

- Recrystallize from multiple solvents and compare DSC thermograms with pure standards .

- Cross-reference CRC Handbook data (e.g., 1-fluoro-4-(trifluoromethyl)benzene, m.p. -38°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.